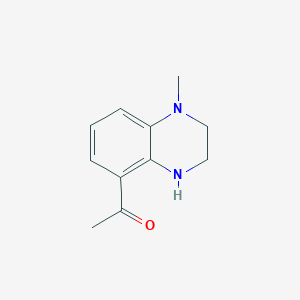
1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethanone is a synthetic organic compound that belongs to the class of tetrahydroquinoxalines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethanone consists of a quinoxaline ring system with a methyl group and an ethanone moiety attached, making it a unique and interesting molecule for scientific research.
準備方法
The synthesis of 1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethanone can be achieved through various synthetic routes. One common method involves the condensation of 1-methyl-1,2,3,4-tetrahydroquinoxaline with an appropriate acylating agent, such as acetyl chloride, under acidic conditions. The reaction typically proceeds via the formation of an intermediate iminium ion, which then undergoes nucleophilic attack by the acylating agent to yield the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
化学反応の分析
1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different functional groups.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of tetrahydroquinoxaline derivatives with reduced functional groups.
Substitution: The ethanone moiety in the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives with potential biological activities.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the nature of the substituents on the quinoxaline ring.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown promise in biological studies, particularly in the investigation of its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research has indicated that derivatives of this compound may possess neuroprotective, anti-inflammatory, and anticancer properties, making it a candidate for drug development.
Industry: The compound’s unique chemical structure and reactivity make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethanone involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by modulating the activity of enzymes, receptors, or ion channels, leading to changes in cellular signaling and function. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, thereby providing neuroprotective or anti-inflammatory effects.
類似化合物との比較
1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethanone can be compared with other similar compounds, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives. These compounds share a similar tetrahydroquinoxaline or tetrahydroisoquinoline core structure but differ in their substituents and functional groups. The unique combination of the quinoxaline ring and the ethanone moiety in 1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethanone contributes to its distinct chemical and biological properties, setting it apart from other related compounds.
Conclusion
1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethanone is a compound of significant interest in scientific research due to its unique structure and diverse potential applications. Its synthesis, chemical reactivity, and biological activities make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry. Further research into this compound and its derivatives may lead to the development of new therapeutic agents and innovative chemical processes.
特性
CAS番号 |
89334-27-0 |
|---|---|
分子式 |
C11H14N2O |
分子量 |
190.24 g/mol |
IUPAC名 |
1-(1-methyl-3,4-dihydro-2H-quinoxalin-5-yl)ethanone |
InChI |
InChI=1S/C11H14N2O/c1-8(14)9-4-3-5-10-11(9)12-6-7-13(10)2/h3-5,12H,6-7H2,1-2H3 |
InChIキー |
WTCIQBIECZZOBH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C2C(=CC=C1)N(CCN2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


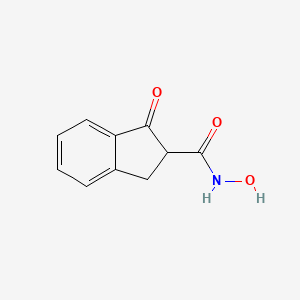
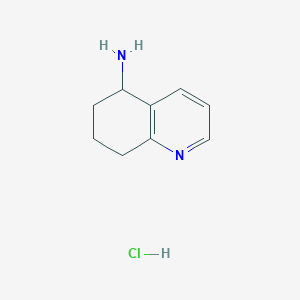
![1,6-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B15070686.png)
![8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15070692.png)
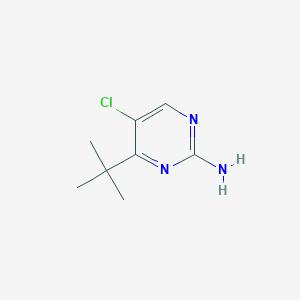
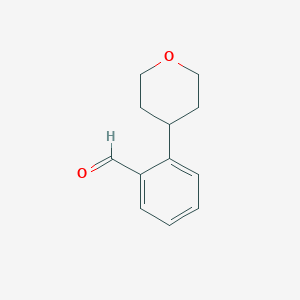

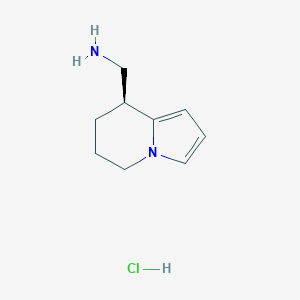
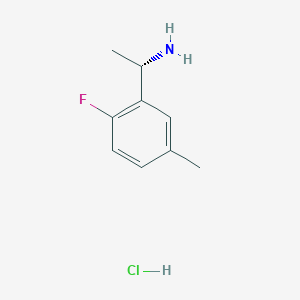

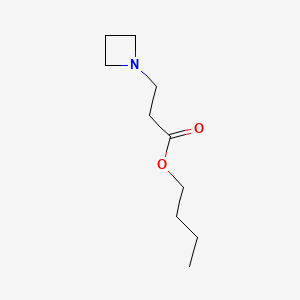
![1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride](/img/structure/B15070728.png)

![1-(7-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one](/img/structure/B15070749.png)
